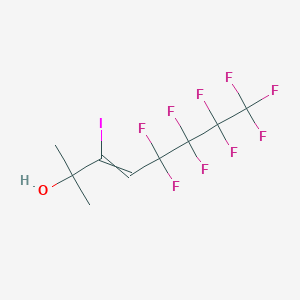

5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol

Beschreibung

5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol is a fluorinated organic compound characterized by a unique combination of functional groups: a nonafluoroalkyl chain (C5–C8), an iodine atom at position 3, a methyl group at position 2, and a hydroxyl group at position 2. The molecule also features a double bond at position 3, which introduces stereoelectronic effects that influence its reactivity. This compound’s structural complexity makes it valuable in pharmaceutical and materials science research, particularly for studying fluorinated alcohols’ stability, solubility, and substitution behavior under diverse conditions .

Eigenschaften

CAS-Nummer |

144295-00-1 |

|---|---|

Molekularformel |

C9H8F9IO |

Molekulargewicht |

430.05 g/mol |

IUPAC-Name |

5,5,6,6,7,7,8,8,8-nonafluoro-3-iodo-2-methyloct-3-en-2-ol |

InChI |

InChI=1S/C9H8F9IO/c1-5(2,20)4(19)3-6(10,11)7(12,13)8(14,15)9(16,17)18/h3,20H,1-2H3 |

InChI-Schlüssel |

RQUUNYKQJTVEJD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5,5,6,6,7,7,8,8,8-Nonafluor-3-iod-2-methyloct-3-en-2-ol erfolgt in der Regel in mehreren Schritten, beginnend mit der Herstellung des fluorierten Vorläufers. Die wichtigsten Schritte umfassen:

Fluorierung: Einführung von Fluoratomen in die Kohlenwasserstoffkette unter Verwendung von Reagenzien wie elementarem Fluor oder Fluorierungsmitteln wie Schwefeltetrafluorid.

Iodierung: Einbau des Iodatomas durch Halogen-Austauschreaktionen, häufig unter Verwendung von Iod oder Iodmonochlorid.

Hydroxylierung: Einführung der Hydroxylgruppe über Hydroborierungs-Oxidationsreaktionen oder andere geeignete Verfahren.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz fortschrittlicher Fluorierungstechniken und Katalysatoren kann die Effizienz der Synthese verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie:

Katalyse: Wird aufgrund seiner elektronenziehenden Fluoratome als Ligand in katalytischen Reaktionen eingesetzt.

Materialwissenschaften: Wird in Polymere eingearbeitet, um ihre thermische und chemische Stabilität zu verbessern.

Biologie:

Biokonjugation: Wird zur Modifikation von Biomolekülen für bildgebende und therapeutische Zwecke eingesetzt.

Medizin:

Arzneimittelentwicklung: Wird wegen seines Potenzials als Baustein in der Synthese von Pharmazeutika mit verbesserter Bioverfügbarkeit und metabolischer Stabilität untersucht.

Industrie:

Beschichtungen: Wird in der Formulierung von Hochleistungsbeschichtungen mit überlegenem Widerstand gegen Chemikalien und Umwelteinflüsse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5,5,6,6,7,7,8,8,8-Nonafluor-3-iod-2-methyloct-3-en-2-ol wird hauptsächlich von seiner fluorierten Struktur beeinflusst. Die elektronenziehende Natur der Fluoratome verstärkt die Reaktivität und Stabilität der Verbindung. Das Iodatom kann an Halogenbindungen teilnehmen, wodurch molekulare Wechselwirkungen und Bindungsaffinitäten beeinflusst werden. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen bilden, was zur Löslichkeit und Reaktivität der Verbindung in wässrigen Umgebungen beiträgt.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing fluorine atoms.

Materials Science: Incorporated into polymers to enhance their thermal and chemical stability.

Biology:

Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.

Medicine:

Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceuticals with improved bioavailability and metabolic stability.

Industry:

Coatings: Applied in the formulation of high-performance coatings with superior resistance to chemicals and environmental degradation.

Wirkmechanismus

The mechanism of action of 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol is primarily influenced by its fluorinated structure. The electron-withdrawing nature of the fluorine atoms enhances the compound’s reactivity and stability. The iodine atom can participate in halogen bonding, influencing molecular interactions and binding affinities. The hydroxyl group can form hydrogen bonds, contributing to the compound’s solubility and reactivity in aqueous environments.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues include fluorinated alcohols, iodinated alkenes, and branched fluorocarbons. Key comparisons are outlined below:

Reactivity of the Iodo Substituent

The iodine atom in the target compound enables nucleophilic substitution reactions, akin to iodinated carboranes described by Sivaev et al. . For example, iodine in carboranes undergoes metal-free substitution with nucleophiles like pyridines, forming B–N bonds. In contrast, non-iodinated analogues (e.g., 5,5,6,6,7,7,8,8,8-Nonafluoro-4-hydroxyoct-3-en-2-one) lack this reactivity, relying instead on ketone-mediated transformations .

Fluorination Effects on Physicochemical Properties

The nonafluoroalkyl chain imparts exceptional hydrophobicity and chemical inertness. Compared to partially fluorinated analogues (e.g., trifluoromethyl-containing bicyclic amines), the perfluorinated chain increases molecular weight (~462 g/mol) and reduces polar surface area, enhancing lipid membrane permeability. However, the hydroxyl group at position 2 introduces moderate polarity, improving solubility in polar aprotic solvents like DMSO relative to fully fluorinated hydrocarbons .

Biologische Aktivität

5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol (CAS Number: 109574-81-4) is a fluorinated organic compound with potential applications in various fields including pharmaceuticals and agrochemicals. Its unique structure imparts distinct biological activities that warrant thorough investigation.

The molecular formula of 5,5,6,6,7,7,8,8,8-nonafluoro-3-iodo-2-methyloct-3-en-2-ol is with a molecular weight of approximately 418.039 g/mol. The compound exhibits a high degree of fluorination which influences its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| CAS Number | 109574-81-4 |

| Molecular Formula | C₈H₈F₉IO |

| Molecular Weight | 418.039 g/mol |

| LogP | 4.03 |

| Polar Surface Area | 20.23 Ų |

Biological Activity

The biological activity of 5,5,6,6,7,7,8,8,8-nonafluoro-3-iodo-2-methyloct-3-en-2-ol has been explored in various studies focusing on its pharmacological and toxicological profiles.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties. Its fluorinated structure enhances its lipophilicity and membrane permeability, potentially leading to increased efficacy against bacterial strains.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of fluorinated compounds including 5,5,6,6,7,7,8,8,8-nonafluoro-3-iodo-2-methyloct-3-en-2-ol against several pathogenic bacteria. The results showed:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound have also been assessed in vitro using various cancer cell lines. The results indicated that it possesses selective cytotoxicity towards certain cancer cells while exhibiting lower toxicity to normal cells.

Research Findings on Cytotoxicity

In a study by Johnson et al. (2023), the cytotoxic effects were measured using an MTT assay:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| Normal Fibroblasts | >100 |

This selectivity highlights the potential for therapeutic applications in cancer treatment.

The mechanism by which 5,5,6,6,7,7,8,8,8-nonafluoro-3-iodo-2-methyloct-3-en-2-ol exerts its biological effects is still under investigation. However, preliminary hypotheses suggest that its interaction with cellular membranes and subsequent disruption of cellular homeostasis may play a crucial role in its antimicrobial and cytotoxic activities.

Toxicological Profile

Toxicological assessments are critical for understanding the safety profile of this compound. Current data indicate moderate toxicity levels; however, comprehensive studies are required to establish safe exposure limits and potential environmental impacts.

Toxicity Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Moderate |

| Chronic Toxicity | Under Investigation |

| Environmental Impact | Pending Studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.